molecular formula C12H9BrO4 B12904079 Ethanone, 2-(acetyloxy)-1-(5-bromo-2-benzofuranyl)- CAS No. 503454-72-6

Ethanone, 2-(acetyloxy)-1-(5-bromo-2-benzofuranyl)-

Katalognummer: B12904079
CAS-Nummer: 503454-72-6
Molekulargewicht: 297.10 g/mol
InChI-Schlüssel: NNEUNGLQERYBAC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(5-Bromobenzofuran-2-yl)-2-oxoethyl acetate is a chemical compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring This particular compound is characterized by the presence of a bromine atom at the 5-position of the benzofuran ring and an acetate group at the 2-oxoethyl position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromobenzofuran-2-yl)-2-oxoethyl acetate typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 5-bromobenzofuran. This can be achieved through the bromination of benzofuran using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

    Acetylation: The next step involves the acetylation of 5-bromobenzofuran. This can be done by reacting 5-bromobenzofuran with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

    Formation of 2-(5-Bromobenzofuran-2-yl)-2-oxoethyl Acetate: The final step involves the reaction of the acetylated product with ethyl acetate in the presence of a base such as sodium ethoxide to form 2-(5-Bromobenzofuran-2-yl)-2-oxoethyl acetate.

Industrial Production Methods

Industrial production of 2-(5-Bromobenzofuran-2-yl)-2-oxoethyl acetate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient and high-yield production. The reaction conditions are optimized to minimize side reactions and maximize the yield of the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(5-Bromobenzofuran-2-yl)-2-oxoethyl acetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxo derivatives.

    Reduction Reactions: Reduction of the carbonyl group can lead to the formation of alcohol derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide (NaNH2), thiols (RSH), and alkoxides (RO

Eigenschaften

CAS-Nummer

503454-72-6

Molekularformel

C12H9BrO4

Molekulargewicht

297.10 g/mol

IUPAC-Name

[2-(5-bromo-1-benzofuran-2-yl)-2-oxoethyl] acetate

InChI

InChI=1S/C12H9BrO4/c1-7(14)16-6-10(15)12-5-8-4-9(13)2-3-11(8)17-12/h2-5H,6H2,1H3

InChI-Schlüssel

NNEUNGLQERYBAC-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)OCC(=O)C1=CC2=C(O1)C=CC(=C2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.